

# 1-Cyanocyclopropane-1-sulfonyl Chloride: Technical Profile & Synthetic Utility

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## Compound of Interest

**Compound Name:** 1-Cyanocyclopropane-1-sulfonyl  
chloride

**Cat. No.:** B12821923

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## Executive Summary

**1-Cyanocyclopropane-1-sulfonyl chloride** is a specialized heterocyclic building block used primarily in the synthesis of advanced medicinal chemistry targets. Characterized by the presence of a nitrile group geminal to the sulfonyl chloride on a cyclopropane ring, this moiety offers unique electronic and conformational properties. The electron-withdrawing nitrile group significantly increases the acidity of derived sulfonamides (

modulation) while the cyclopropane ring provides rigid conformational control, making it a valuable scaffold in the development of antivirals, CFTR modulators, and kinase inhibitors.

## Physicochemical Identity

The following data establishes the core identity of the compound. Researchers should verify these parameters against Certificates of Analysis (CoA) for specific batches.

Parameter	Value	Notes
IUPAC Name	1-Cyanocyclopropane-1-sulfonyl chloride	
CAS Number	1935504-17-8	Primary identifier
Molecular Formula		
Molecular Weight	165.59 g/mol	Average mass
Exact Mass	164.9651	Monoisotopic
Physical State	Liquid / Low-melting solid	Dependent on purity/temperature
Density	~1.63 g/cm <sup>3</sup>	Predicted
Solubility	DCM, THF, Toluene, Acetonitrile	Reacts violently with water/alcohols

## Synthetic Pathways & Manufacturing[3]

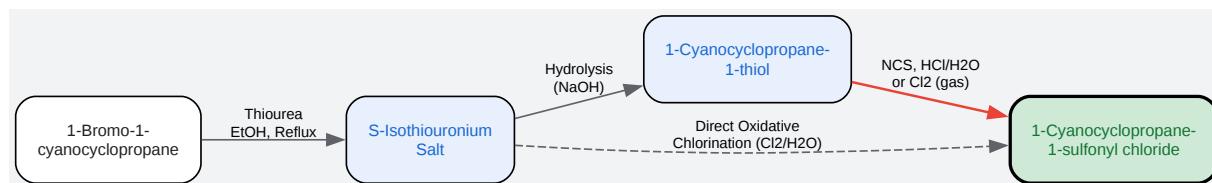
The synthesis of **1-cyanocyclopropane-1-sulfonyl chloride** is non-trivial due to the sensitivity of the cyclopropane ring and the potential for side reactions involving the nitrile group. The industrial standard relies on oxidative chlorination of sulfur precursors.[1]

### Primary Synthesis Route: Oxidative Chlorination

Direct chlorosulfonation of cyanocyclopropane is often low-yielding due to the deactivated ring. The preferred method utilizes the oxidative chlorination of 1-cyanocyclopropane-1-thiol or its isothiuronium salt precursor.

### Mechanism of Action[2][3][4]

- Precursor Formation: Reaction of 1-bromo-1-cyanocyclopropane with thiourea yields the isothiuronium salt.
- Oxidative Cleavage: Treatment with chlorine gas ( ) or N-chlorosuccinimide (NCS) in aqueous acid leads to the sulfonyl chloride.



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Figure 1: Synthetic workflow for the production of **1-cyanocyclopropane-1-sulfonyl chloride** via oxidative chlorination.

## Experimental Protocol: Oxidative Chlorination (General Procedure)

Note: This protocol is adapted from standard methodologies for electron-deficient sulfonyl chlorides.

- Preparation: Suspend the precursor (1-cyanocyclopropane-1-thiol or isothiuronium salt, 10 mmol) in a mixture of acetonitrile ( ) and 2M HCl (5:1 ratio). Cool to 0°C.
- Chlorination: Add N-Chlorosuccinimide (NCS, 40 mmol) portion-wise over 20 minutes, maintaining internal temperature <5°C. The reaction is exothermic.
- Work-up: Dilute with cold water and extract immediately with Dichloromethane (DCM).
- Purification: Wash the organic layer with cold brine. Dry over anhydrous and concentrate in vacuo at low temperature (<30°C).
  - Critical Checkpoint: Do not heat above 40°C during concentration; cyclopropyl sulfonyl chlorides can undergo thermal desulfonylation.

## Reactivity & Applications in Drug Discovery

### The "Gem-Cyano" Effect

The 1-cyano substitution is not merely decorative; it imparts specific physicochemical properties utilized in lead optimization:

- Acidity Modulation (

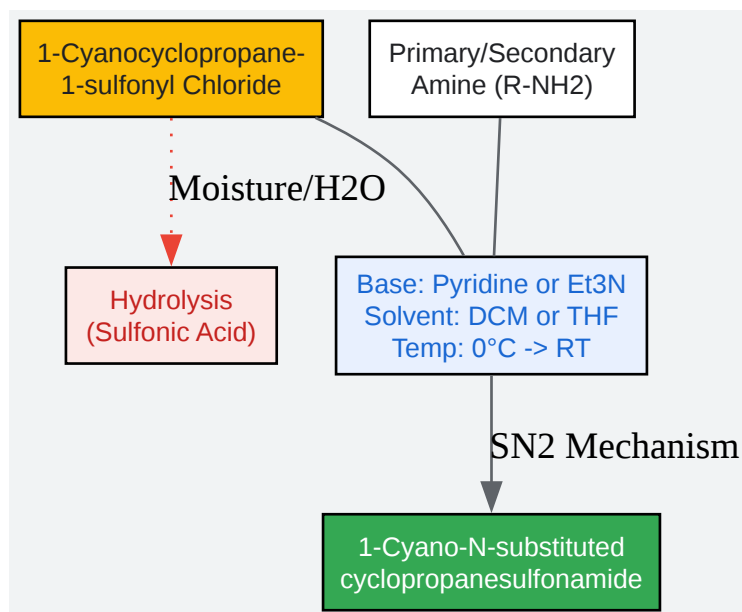
): The strong electron-withdrawing nature of the nitrile group stabilizes the negative charge on the sulfonamide nitrogen. This lowers the

of the resulting sulfonamide (typically by 1-2 units compared to the unsubstituted analog), potentially improving potency at physiological pH.

- Conformational Lock: The gem-disubstitution (cyano and sulfonyl) on the cyclopropane ring creates a rigid  $sp^3$  center, reducing the entropic penalty of binding to protein targets.

## Coupling Workflow (Sulfonamide Synthesis)

The primary application is the formation of sulfonamides. Due to the steric bulk of the cyclopropane and the electronic deactivation, nucleophilic attack requires catalysis or basic conditions.



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Figure 2: Standard coupling workflow for sulfonamide generation. Note the competition with hydrolysis.

## Handling & Safety Profile

As a sulfonyl chloride, this compound poses specific hazards that require strict engineering controls.

- **Corrosivity:** Causes severe skin burns and eye damage (Category 1B).
- **Water Reactivity:** Reacts violently with water to release hydrochloric acid (HCl) and the corresponding sulfonic acid.
- **Lachrymator:** Likely to act as a potent tear gas agent; handle only in a functioning fume hood.
- **Storage:** Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture ingress will degrade the material to the sulfonic acid, which is catalytically inactive for coupling.

## References

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